![molecular formula C24H25ClFN5O3 B2821385 2-(2-chloro-4-fluorobenzyl)-N-isobutyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105200-51-8](/img/structure/B2821385.png)

2-(2-chloro-4-fluorobenzyl)-N-isobutyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

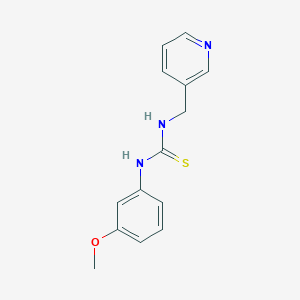

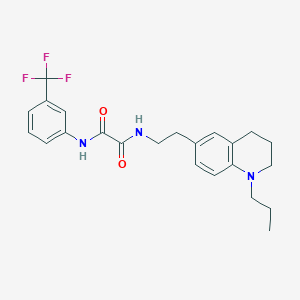

The compound “2-(2-chloro-4-fluorobenzyl)-N-isobutyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic molecule with the molecular formula C24H25ClFN5O3 . It belongs to the class of compounds known as 1,2,4-triazoloquinazolines .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,4-triazoloquinazoline core, which is a fused ring system containing triazole and quinazoline rings . This core is substituted with various functional groups, including a 2-chloro-4-fluorobenzyl group, an isobutyl group, and a carboxamide group .

Physical and Chemical Properties Analysis

The average mass of this compound is 485.938 Da, and its mono-isotopic mass is 485.162994 Da . Other physical and chemical properties are not available in the retrieved papers.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Research into similar chemical structures focuses on synthesizing new compounds with potential therapeutic applications. For instance, studies on the synthesis of new 4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine–derived ureas and their anticancer activity highlight the process of designing and creating new molecules that can target specific cancer cell lines (Reddy et al., 2015). Such research often involves the modification of existing chemical structures to improve their efficacy or reduce side effects, indicating a broad application in developing anticancer agents.

Antimicrobial and Antibacterial Activity

Compounds with similar structures have been studied for their antimicrobial and antibacterial activities. For example, the synthesis and evaluation of antimicrobial activity of quinoline derivatives containing an azole nucleus have demonstrated that these compounds can exhibit significant action against a variety of microorganisms (Özyanik et al., 2012). This suggests that compounds with complex heterocyclic structures could be promising candidates for new antimicrobial agents.

Anticancer Properties

The exploration of anticancer properties is a significant application of such chemical compounds. Research into derivatives and their potential anticancer activity, such as the study on 1,2,4-triazolo[4,3-a]-quinoline derivatives, indicates ongoing efforts to find novel therapeutic options for cancer treatment. These studies often aim to identify compounds that can selectively target cancer cells without harming healthy cells, a crucial aspect of anticancer drug development (Meščić Macan et al., 2019).

Direcciones Futuras

The future research directions for this compound could involve further exploration of its biological activities, given the known activities of similar 1,2,4-triazoloquinazoline derivatives . Additionally, studies could be conducted to optimize its synthesis process and to investigate its physical and chemical properties in more detail.

Mecanismo De Acción

Target of Action

It is known that triazole compounds, which this compound is a derivative of, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may have multiple targets of action.

Mode of Action

Triazole compounds are known to show versatile biological activities . They can interact with their targets, leading to changes in the function of these targets. For example, some triazole compounds have been found to upregulate pro-apoptotic proteins and downregulate pro-oncogenic cell survival proteins .

Biochemical Pathways

Given the broad biological activities of triazole compounds , it is likely that this compound affects multiple biochemical pathways. The downstream effects of these changes would depend on the specific targets and pathways involved.

Result of Action

Some triazole compounds have been found to have cytotoxic effects

Propiedades

IUPAC Name |

2-[(2-chloro-4-fluorophenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClFN5O3/c1-4-9-29-22(33)18-8-6-15(21(32)27-12-14(2)3)10-20(18)31-23(29)28-30(24(31)34)13-16-5-7-17(26)11-19(16)25/h5-8,10-11,14H,4,9,12-13H2,1-3H3,(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFBYWXJHIDARF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC(C)C)N3C1=NN(C3=O)CC4=C(C=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClFN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-[5-(3-Methoxyphenyl)-2-methylpyrazol-3-YL]-2-phenylethenesulfonamide](/img/structure/B2821309.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2821310.png)

![6-fluoro-N-[(2S)-3-hydroxy-1-(4-methylazepan-1-yl)-1-oxopropan-2-yl]pyridine-2-carboxamide](/img/structure/B2821312.png)

![2-[2-(3-Chlorophenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2821313.png)

![5-((3,5-Dimethylpiperidin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2821315.png)

![((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone](/img/structure/B2821316.png)

![1-{3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]phenyl}-1H-pyrazole](/img/structure/B2821317.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-2-yl)-N-benzylacetamide](/img/structure/B2821321.png)

![Methyl 5-oxospiro[2.3]hexane-1-carboxylate](/img/structure/B2821322.png)